3-[(3-Bromophenyl)methyl]quinazolin-4-one
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Overview
Description
3-[(3-Bromophenyl)methyl]quinazolin-4-one is a chemical compound belonging to the quinazolinone family Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)methyl]quinazolin-4-one typically involves the condensation of 3-bromobenzylamine with anthranilic acid derivatives. The reaction proceeds through a series of steps, including cyclization and oxidation, to form the quinazolinone core. Common reagents used in this synthesis include acetic anhydride, phosphorus oxychloride, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenyl)methyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methyl]quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The bromophenyl group can enhance binding affinity to these targets, thereby increasing the compound’s potency. Molecular docking studies have provided insights into its binding modes and interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)methyl]quinazolin-4-one
- 3-[(4-Methylphenyl)methyl]quinazolin-4-one
- 3-[(4-Fluorophenyl)methyl]quinazolin-4-one
Uniqueness
3-[(3-Bromophenyl)methyl]quinazolin-4-one is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacological profiles and enhanced potency in certain applications.
Properties
IUPAC Name |
3-[(3-bromophenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-5-3-4-11(8-12)9-18-10-17-14-7-2-1-6-13(14)15(18)19/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVPWARQVPZGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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